
Application Notes and Protocols: Generation
and Use of LPGAT1 Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LPGAT1

Cat. No.: B1575303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1), also known as LPLAT7, is a crucial

enzyme in the remodeling of glycerophospholipids.[1][2] Located in the endoplasmic reticulum

membrane, LPGAT1 is an acyltransferase that plays a significant role in maintaining the

specific fatty acid composition of cellular membranes.[1][3] It selectively transfers saturated

long-chain fatty acids, particularly stearate (18:0), to the sn-1 position of

lysophosphatidylethanolamine (LPE) and, to some extent, lysophosphatidylcholine (LPC).[4][5]

This function is critical for controlling the stearate/palmitate ratio in key phospholipids like

phosphatidylethanolamine (PE) and phosphatidylcholine (PC).[4] Beyond its role in

phospholipid remodeling, LPGAT1 is implicated in the synthesis of phosphatidylglycerol (PG), a

precursor for cardiolipin, which is vital for mitochondrial function.[6][7]

Given its central role in lipid metabolism, mitochondrial homeostasis, and cellular function, the

study of LPGAT1 is paramount. LPGAT1 knockout (KO) mouse models have emerged as

indispensable tools for elucidating its physiological functions and its role in various pathologies.

These models have revealed unexpected links between LPGAT1 and conditions such as

metabolic disease, respiratory distress syndrome, retinal degeneration, and rare genetic

disorders like MEGDEL syndrome.[6][8][9][10]

These application notes provide a comprehensive overview of the phenotypic characteristics of

LPGAT1 KO mice and detailed protocols for their generation and analysis, serving as a
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valuable resource for researchers in academia and the pharmaceutical industry.

Application Notes
Summary of LPGAT1 Function
LPGAT1 is a multi-pass membrane protein primarily located in the endoplasmic reticulum (ER)

and mitochondrial-associated membranes (MAM).[3][10] Its main functions include:

Phospholipid Remodeling: LPGAT1 is a key enzyme in the Lands cycle, where it re-acylates

lysophospholipids. It specifically controls the balance of stearate (C18:0) and palmitate

(C16:0) at the sn-1 position of PE and its downstream metabolite, PC.[4] Genetic ablation of

Lpgat1 in mice abolishes 1-LPE:stearoyl-CoA acyltransferase activity, leading to a significant

shift from stearate-containing to palmitate-containing phospholipid species.[4]

Mitochondrial Function: LPGAT1 is involved in the remodeling of phosphatidylglycerol (PG),

a precursor for cardiolipin, a critical phospholipid for the structure and function of the inner

mitochondrial membrane.[6][7] LPGAT1 deficiency has been shown to cause defective PG

remodeling, leading to mitochondrial dysfunction.[6][11] It interacts with mitochondrial import

machinery, coupling PG remodeling with its transport into mitochondria.[11][12]

Pulmonary Surfactant Synthesis: In the lung, LPCAT1 (the same enzyme as LPGAT1) is

critical for synthesizing dipalmitoylphosphatidylcholine (DPPC), the most abundant and

surface-active component of pulmonary surfactant.[9] Its expression is developmentally

regulated and restricted to alveolar type II cells.[9]

Triacylglycerol (TAG) Metabolism: Some studies suggest LPGAT1 has monoacylglycerol

acyltransferase (MGAT) activity, potentially linking it to TAG synthesis and secretion,

particularly in the liver.[4][7]

Phenotypic Characteristics of LPGAT1 Knockout Mice
The genetic deletion of Lpgat1 in mice results in a complex, multi-system phenotype,

highlighting the enzyme's widespread importance.

Metabolic Phenotype: Whole-body Lpgat1 KO mice are often leaner and have reduced body

fat content compared to wild-type littermates.[4] However, despite being protected from diet-

induced obesity, they can develop severe metabolic complications.[6] Knockout or
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knockdown of LPGAT1 has been shown to lower serum lipid concentrations.[4]

Paradoxically, these mice can develop spontaneous hepatosteatosis (fatty liver) due to

increased liver fat content, which is exacerbated by a high-fat diet.[4][6] This is often

accompanied by hepatic insulin resistance.[6]

Viability and Lifespan: Global Lpgat1 knockout can lead to increased mortality. One study

reported a drastic increase in mortality during early adulthood, reducing the average lifespan

to about five months.[4] Another noted significant neonatal death due to respiratory failure.[9]

[11]

Lung Development: Lpgat1 knockout is neonatal lethal in many cases due to respiratory

distress syndrome (RDS).[9] The mice are born with atelectatic lungs, unable to transition to

air breathing because of a severe deficiency in saturated phosphatidylcholine (SatPC), a key

component of lung surfactant.[9]

Retinal Degeneration: Lpcat1/Lpgat1 KO mice exhibit rapid and severe retinal degeneration.

[8] This is characterized by a dramatic loss of the outer nuclear layer (ONL) and apoptosis of

photoreceptor cells, occurring in a light-independent manner.[8][13] The degeneration is

associated with decreased levels of dipalmitoyl-PC (DPPC) and increased mitochondrial

reactive oxygen species (ROS) in photoreceptor cells.[8]

Mitochondrial Disease: LPGAT1 deficiency in mice recapitulates features of MEGDEL

syndrome (3-methylglutaconic aciduria with deafness, encephalopathy, and Leigh-like

syndrome), a rare mitochondrial disorder.[6][10] The knockout mice exhibit hepatopathy,

mitochondrial DNA depletion, and mitochondrial dysfunction.[6]

Quantitative Data from LPGAT1 KO Mouse Models
The following tables summarize key quantitative findings from published studies on Lpgat1
knockout mice.

Table 1: Metabolic and Survival Phenotypes in Global LPGAT1 KO Mice
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Parameter Genotype Value Age Reference

Body Weight Wild-Type ~25 g 11 weeks [4]

LPGAT1 KO

~25 g (no

significant

difference)

11 weeks [4]

Body Fat

Content
Wild-Type ~15 % 11 weeks [4]

LPGAT1 KO
~12 % (~20%

reduction)
11 weeks [4]

Median Survival Wild-Type > 18 months - [4]

LPGAT1 KO ~155 days - [4]

Serum

Cholesterol
Wild-Type ~100 mg/dL - [6]

LPGAT1 KO

~60 mg/dL

(significant

decrease)

- [6]

Serum

Triglycerides
Wild-Type ~50 mg/dL - [6]

LPGAT1 KO

~25 mg/dL

(significant

decrease)

- [6]

Liver

Triglycerides
Wild-Type ~10 mg/g liver - [6]

| | LPGAT1 KO | ~30 mg/g liver (significant increase) | - |[6] |

Table 2: Changes in Phospholipid Composition in LPGAT1 KO Mouse Tissues
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Tissue
Phospholipid
Species

Genotype
Change vs.
Wild-Type

Reference

Skeletal Muscle
18:0-PC
(Stearate-PC)

LPGAT1 KO Decreased [5][14]

16:0-PC

(Palmitate-PC)
LPGAT1 KO Increased [5][14]

18:0-PE

(Stearate-PE)
LPGAT1 KO Decreased [5][14]

16:0-PE

(Palmitate-PE)
LPGAT1 KO Increased [5][14]

18:0-PS

(Stearate-PS)
LPGAT1 KO Decreased [5][14]

Liver
Stearate-

containing PE
LPGAT1 KO

Shift to Palmitate

species
[4]

Stearate-

containing PC
LPGAT1 KO

Shift to Palmitate

species
[4]

| Retina | DPPC (PC 32:0) | LPGAT1 KO | Decreased by ~50% |[8] |

Research Applications
Metabolic Diseases: The LPGAT1 KO model is valuable for studying the complex

relationship between lipid remodeling, obesity, and nonalcoholic fatty liver disease (NAFLD).

[6] It provides a unique model of hepatic insulin resistance in the absence of obesity.[6]

Mitochondrial Medicine: This model is critical for investigating the pathogenesis of

mitochondrial disorders like MEGDEL syndrome and the role of phospholipid transport in

mitochondrial health.[11][12]

Neonatology and Lung Development: The model is essential for studying the mechanisms of

pulmonary surfactant synthesis and for developing therapies for Respiratory Distress

Syndrome (RDS) in premature infants.[9]
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Ophthalmology: The KO mouse provides a robust model for studying retinal degeneration

linked to phospholipid metabolism and oxidative stress, offering a platform to test

neuroprotective strategies.[8]

Drug Development: LPGAT1 has been identified as a potential drug target for the treatment

of NAFLD and certain cancers, such as lung adenocarcinoma.[6][10] The knockout mouse is

a crucial tool for preclinical validation of therapeutic strategies targeting LPGAT1.

Experimental Protocols
Protocol 1: Generation of LPGAT1 Knockout Mice via
CRISPR/Cas9
This protocol describes a generalized workflow for creating Lpgat1 knockout mice using

CRISPR/Cas9-mediated genome editing, which is more efficient than traditional methods.[15]

[16]

1. Design of single guide RNAs (sgRNAs)

Identify the target region in the Lpgat1 gene. To ensure a null allele, target an early exon
(e.g., Exon 3, as used in a conditional KO model) to induce a frameshift mutation and
premature stop codon.[2]
Use online CRISPR design tools (e.g., CHOPCHOP, CRISPOR) to identify potential sgRNA
sequences with high on-target scores and low off-target predictions.
Design two sgRNAs flanking a critical region of the exon to create a larger deletion, which
can be more effective and easier to screen for.[17]

2. In vitro Validation of sgRNAs (Optional but Recommended)

Synthesize the designed sgRNAs.
Transfect a suitable mouse cell line (e.g., mouse embryonic fibroblasts) with Cas9
protein/mRNA and the sgRNAs.
After 48-72 hours, harvest genomic DNA.
Use a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or sequencing to assess
the cutting efficiency of the sgRNAs at the target locus.

3. Preparation of Injection Mix
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Prepare a microinjection buffer (e.g., TE buffer, pH 7.5).
Mix high-quality Cas9 protein (or mRNA) and the validated sgRNA(s) in the injection buffer. A
typical concentration is 100 ng/µL for Cas9 mRNA and 50 ng/µL for each sgRNA.[17]
Incubate the mixture to allow the formation of ribonucleoprotein (RNP) complexes if using
Cas9 protein.

4. Zygote Microinjection

Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).
Perform pronuclear microinjection of the Cas9/sgRNA mixture into the cytoplasm or
pronucleus of the fertilized eggs.[16]

5. Embryo Transfer

Surgically transfer the microinjected embryos into the oviducts of pseudopregnant surrogate
female mice.[17]

6. Screening of Founder (F0) Mice

After birth (approx. 19-21 days post-transfer), obtain tail biopsies from the pups at weaning
age (~3 weeks).
Isolate genomic DNA from the biopsies.
Perform PCR using primers that flank the targeted region. A successful deletion will result in
a smaller PCR product compared to the wild-type allele.[17]
Sequence the PCR products from potential founders to confirm the exact nature of the
mutation (insertion, deletion, or larger fragment removal) and to check for mosaicism.

7. Breeding and Colony Establishment

Breed founder mice that carry the desired mutation with wild-type mice to generate
heterozygous (F1) offspring. This step is crucial to segregate different mutations that may be
present in mosaic founders and to move the mutation to a clean genetic background.
Genotype the F1 generation to identify heterozygotes.
Intercross F1 heterozygotes (Lpgat1+/-) to produce homozygous knockout (Lpgat1 -/-),
heterozygous (Lpgat1+/-), and wild-type (Lpgat1+/+) mice for experimental use.

Protocol 2: Genotyping of LPGAT1 Knockout Mice
1. DNA Extraction
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Collect a small tail tip or ear punch sample (~2 mm) from weanling mice.
Digest the tissue using a lysis buffer containing Proteinase K.
Purify the genomic DNA using a standard phenol-chloroform extraction, ethanol precipitation,
or a commercial DNA extraction kit.

2. PCR Amplification

Design a three-primer PCR strategy for efficient screening.
Forward Primer 1 (F1): Located upstream of the targeted deletion.
Reverse Primer 1 (R1): Located within the deleted sequence.
Reverse Primer 2 (R2): Located downstream of the targeted deletion.
Set up the PCR reaction with all three primers.
Expected Results on an Agarose Gel:
Wild-Type (+/+): A single band from the F1-R1 primer pair.
Heterozygous (+/-): Two bands, one from F1-R1 (wild-type allele) and one from F1-R2
(knockout allele).
Homozygous (-/-): A single, smaller band from the F1-R2 primer pair.

3. Quantitative PCR (qPCR) for Conditional Knockouts

For tissue-specific knockouts (e.g., using Cre-LoxP), validate gene deletion in the target
tissue.[2]
Extract RNA from the target tissue (e.g., liver, muscle) and synthesize cDNA.
Perform qPCR using primers that target the floxed exon.
A significant reduction in mRNA levels compared to control mice (floxed mice without Cre)
confirms successful tissue-specific knockout.[2]

Protocol 3: Phenotypic Analysis of LPGAT1 KO Mice
A comprehensive phenotyping pipeline is essential to characterize the effects of LPGAT1
deletion.

1. Metabolic Phenotyping

Growth and Body Composition: Monitor body weight weekly. At the study endpoint, use a
PIXImus small animal densitometer or MRI for precise measurement of lean and fat mass.[4]
Food and Water Intake: House mice individually in metabolic cages to monitor food and
water consumption over several days.[18]
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Energy Expenditure: Use indirect calorimetry systems (e.g., CLAMS) to measure oxygen
consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER),
and physical activity.[18]
Glucose Homeostasis: Perform glucose tolerance tests (GTT) and insulin tolerance tests
(ITT) to assess insulin sensitivity.

2. Biochemical Analysis

Blood Chemistry: Collect blood via cardiac puncture or tail vein sampling. Use commercial
kits to measure plasma levels of triglycerides, total cholesterol, free fatty acids, glucose, and
insulin.[6][19]
Liver Function: Measure plasma levels of alanine aminotransferase (ALT) and aspartate
aminotransferase (AST) to assess liver damage.

3. Lipidomic Analysis

Lipid Extraction: Harvest tissues of interest (e.g., liver, muscle, retina) and flash-freeze in
liquid nitrogen. Extract total lipids using a modified Bligh-Dyer or Folch method.
Mass Spectrometry: Analyze the lipid extracts using liquid chromatography-tandem mass
spectrometry (LC-MS/MS) to quantify the abundance of different phospholipid and neutral
lipid species. This is critical for confirming the expected shift in fatty acid composition (e.g.,
C18:0 vs. C16:0) in PC, PE, and other phospholipids.[4][8][14]

4. Histological Analysis

Tissue Preparation: Perfuse mice with saline followed by 4% paraformaldehyde. Harvest
tissues (liver, retina, lung, muscle) and process for paraffin embedding or cryosectioning.
Staining:
Liver: Perform Hematoxylin and Eosin (H&E) staining to assess general morphology and Oil
Red O staining on frozen sections to visualize neutral lipid accumulation (steatosis).[6]
Retina: Use H&E staining to measure the thickness of retinal layers, particularly the outer
nuclear layer (ONL).[8]
Apoptosis Detection: Use TUNEL (terminal deoxynucleotidyl transferase dUTP nick-end
labeling) staining on retinal sections to detect apoptotic photoreceptor cells.[13]
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Caption: Workflow for generating and phenotyping LPGAT1 knockout mice.
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Caption: LPGAT1 signaling in phospholipid acyl chain remodeling.
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Caption: Comprehensive workflow for phenotyping LPGAT1 KO mice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b1575303?utm_src=pdf-body-img
https://www.benchchem.com/product/b1575303?utm_src=pdf-body
https://www.benchchem.com/product/b1575303?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. uniprot.org [uniprot.org]

2. LPGAT1/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in
murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]

3. genecards.org [genecards.org]

4. LPGAT1 controls the stearate/palmitate ratio of phosphatidylethanolamine and
phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]

5. pure.johnshopkins.edu [pure.johnshopkins.edu]

6. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial
Dysfunction to Hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]

7. Evidence for a Role of LPGAT1 in Influencing BMI and Percent Body Fat in Native
Americans - PMC [pmc.ncbi.nlm.nih.gov]

8. Lysophosphatidylcholine acyltransferase 1 controls mitochondrial reactive oxygen species
generation and survival of retinal photoreceptor cells - PMC [pmc.ncbi.nlm.nih.gov]

9. LPCAT1 regulates surfactant phospholipid synthesis and is required for transitioning to air
breathing in mice - PMC [pmc.ncbi.nlm.nih.gov]

10. mdpi.com [mdpi.com]

11. LPGAT1 controls MEGDEL syndrome by coupling phosphatidylglycerol remodeling with
mitochondrial transport - PMC [pmc.ncbi.nlm.nih.gov]

12. New roles of LPGAT1: From mitochondrial import of phosphatidylglycerol to MEGDEL
disease - PubMed [pubmed.ncbi.nlm.nih.gov]

13. biorxiv.org [biorxiv.org]

14. LPGAT1/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in
murine skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

15. anilocus.com [anilocus.com]

16. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]

17. mdpi.com [mdpi.com]

18. Middle-Aged Lpaatδ-Deficient Mice Have Altered Metabolic Measures - PMC
[pmc.ncbi.nlm.nih.gov]

19. Untargeted Lipidomic Profiling Reveals Lysophosphatidylcholine and Ceramide as
Atherosclerotic Risk Factors in apolipoprotein E Knockout Mice | MDPI [mdpi.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.uniprot.org/uniprotkb/Q92604/entry
https://pmc.ncbi.nlm.nih.gov/articles/PMC10285227/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10285227/
https://www.genecards.org/cgi-bin/carddisp.pl?gene=LPGAT1
https://pmc.ncbi.nlm.nih.gov/articles/PMC8892159/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8892159/
https://pure.johnshopkins.edu/en/publications/lpgat1lplat7-regulates-acyl-chain-profiles-at-the-sn-1-position-o/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6463126/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6463126/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3666094/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3666094/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9136105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9136105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2860922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2860922/
https://www.mdpi.com/2072-6694/16/11/2115
https://pmc.ncbi.nlm.nih.gov/articles/PMC10729602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10729602/
https://pubmed.ncbi.nlm.nih.gov/37917588/
https://pubmed.ncbi.nlm.nih.gov/37917588/
https://www.biorxiv.org/content/10.1101/2021.10.06.463439v1.full.pdf
https://pubmed.ncbi.nlm.nih.gov/37217003/
https://pubmed.ncbi.nlm.nih.gov/37217003/
https://anilocus.com/knockout-mouse-models-using-crispr-cas9/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9942237/
https://www.mdpi.com/2311-553X/5/1/12
https://pmc.ncbi.nlm.nih.gov/articles/PMC9696958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9696958/
https://www.mdpi.com/1422-0067/24/8/6956
https://www.mdpi.com/1422-0067/24/8/6956
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes and Protocols: Generation and Use of
LPGAT1 Knockout Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1575303#generation-and-use-of-lpgat1-knockout-
mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/product/b1575303#generation-and-use-of-lpgat1-knockout-mouse-models
https://www.benchchem.com/product/b1575303#generation-and-use-of-lpgat1-knockout-mouse-models
https://www.benchchem.com/product/b1575303#generation-and-use-of-lpgat1-knockout-mouse-models
https://www.benchchem.com/product/b1575303#generation-and-use-of-lpgat1-knockout-mouse-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1575303?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

